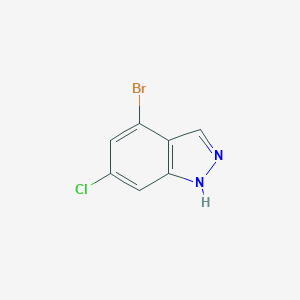

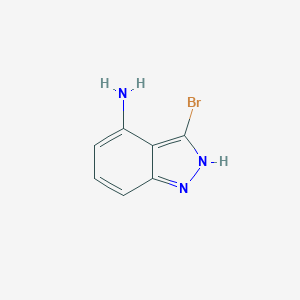

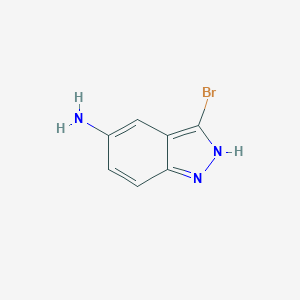

4-Bromo-6-chloro-1H-indazole

Overview

Description

4-Bromo-6-chloro-1H-indazole is a halogenated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring and can be substituted with various functional groups, including halogens like bromine and chlorine, to modify their chemical and physical properties.

Synthesis Analysis

The synthesis of halogenated indazoles can be achieved through various methods. For instance, the synthesis of chloro and bromo substituted indanyl tetrazoles involves the conversion of respective acids through amide and nitrile routes . Similarly, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone involves 1,3-dipolar cycloaddition reactions, followed by bromination to yield mono- and dibromo derivatives . Although these methods do not directly describe the synthesis of 4-Bromo-6-chloro-1H-indazole, they provide insight into the general strategies that can be employed for halogenation and functionalization of indazole derivatives.

Molecular Structure Analysis

The molecular structure of halogenated indazoles can be determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been elucidated, revealing the monoclinic space group and molecular dimensions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been confirmed by spectroscopic methods and X-ray diffraction studies . These studies highlight the importance of structural analysis in understanding the conformation and reactivity of halogenated indazoles.

Chemical Reactions Analysis

Halogenated indazoles can undergo various chemical reactions, including cross-coupling reactions, which are pivotal in the synthesis of poly-substituted indazoles. For instance, the Suzuki cross-coupling reaction of bromides has been used to synthesize trisubstituted triazoles . Additionally, the palladium-catalyzed cross-coupling reactions of 4-bromomethyl-2-chlorooxazole have been employed to create a range of disubstituted oxazoles . These reactions demonstrate the versatility of halogenated indazoles as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indazoles are influenced by the presence of halogen atoms. The introduction of bromine and chlorine atoms can affect the molecule's reactivity, boiling and melting points, solubility, and stability. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also be significantly impacted by halogenation, as evidenced by the structural analysis of various halogenated compounds .

Scientific Research Applications

-

Synthesis of 4-Bromo-6-chloro-1H-indazole

- Field : Organic Chemistry

- Application : 4-Bromo-6-chloro-1H-indazole is an intermediate used in the preparation of formaldoxime and hydrazine .

- Method : It is prepared by diazotizing 4-chloro-2-fluoroaniline with sodium nitrite and nitrite .

- Results : The result is the formation of 4-Bromo-6-chloro-1H-indazole .

-

Medicinal Applications of Indazole Compounds

- Field : Medicinal Chemistry

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Method : Various synthetic approaches are used to create indazole compounds, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : The results of these methods are the creation of indazole compounds that can be used in various medicinal applications .

-

Anti-Inflammatory Agents

- Field : Medicinal Chemistry

- Application : Indazole derivatives have been found to possess anti-inflammatory properties . They have been used in the search for newer and better drugs for anti-inflammatory therapy .

- Method : A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .

- Results : Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

-

Anticancer Agents

- Field : Oncology

- Application : Indazole derivatives have shown potential as anticancer agents . For example, compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

- Method : The compound is synthesized and then tested on various cancer cell lines to determine its effectiveness .

- Results : The compound showed significant effectiveness in inhibiting cell growth, particularly in colon and melanoma cell lines .

-

Antimicrobial Agents

- Field : Microbiology

- Application : Indazole derivatives have been found to possess antimicrobial properties . They have been used in the search for newer and better drugs for antimicrobial therapy .

- Method : A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo antimicrobial potential in different experimental models .

- Results : Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high antimicrobial activity .

-

Antihypertensive Agents

- Field : Cardiovascular Pharmacology

- Application : Indazole derivatives have shown potential as antihypertensive agents . For example, compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

- Method : The compound is synthesized and then tested on various cell lines to determine its effectiveness .

- Results : The compound showed significant effectiveness in inhibiting cell growth, particularly in colon and melanoma cell lines .

Safety And Hazards

The safety and hazards of 4-Bromo-6-chloro-1H-indazole are not explicitly mentioned in the search results. However, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation67.

Future Directions

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines5. These strategies could potentially be applied to the synthesis of 4-Bromo-6-chloro-1H-indazole, opening up new avenues for research and development.

properties

IUPAC Name |

4-bromo-6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDKINCUTSIQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646165 | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloro-1H-indazole | |

CAS RN |

885519-03-9 | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)